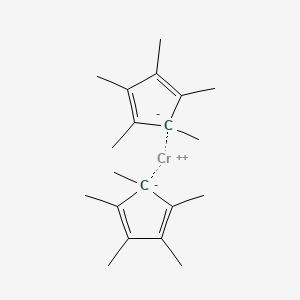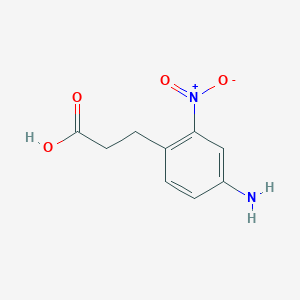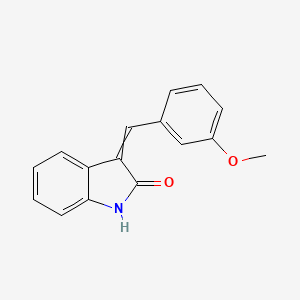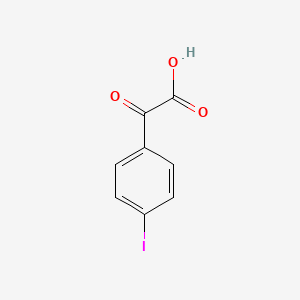
2-(4-Iodophenyl)-2-oxoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(4-Yodofenil)-2-oxoacético es un compuesto orgánico con la fórmula molecular C8H7IO3. Es un derivado del ácido acético donde el átomo de hidrógeno del grupo metilo es reemplazado por un grupo 4-yodofenilo. Este compuesto es conocido por sus aplicaciones en síntesis orgánica, productos farmacéuticos y agroquímicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El ácido 2-(4-Yodofenil)-2-oxoacético se puede sintetizar mediante diversos métodos. Un método común implica la reacción del ácido 4-yodofenilacético con un agente oxidante. Por ejemplo, la oxidación del ácido 4-yodofenilacético utilizando permanganato de potasio en un medio ácido puede producir ácido 2-(4-yodofenil)-2-oxoacético .
Métodos de producción industrial
La producción industrial del ácido 2-(4-Yodofenil)-2-oxoacético normalmente implica reacciones de oxidación a gran escala. El proceso se optimiza para un alto rendimiento y pureza, utilizando a menudo reactores de flujo continuo y técnicas avanzadas de purificación para garantizar que el producto cumpla con los estándares industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(4-Yodofenil)-2-oxoacético experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar aún más para formar derivados más complejos.
Reducción: Las reacciones de reducción pueden convertir el grupo ceto en un grupo hidroxilo, formando ácido 2-(4-yodofenil)-2-hidroxacético.
Sustitución: El átomo de yodo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio en condiciones anhidras.
Sustitución: Yoduro de sodio en acetona para reacciones de intercambio de halógenos.
Principales productos formados
Oxidación: Derivados más oxidados del ácido 2-(4-yodofenil)-2-oxoacético.
Reducción: Ácido 2-(4-yodofenil)-2-hidroxacético.
Sustitución: Diversos ácidos fenilacéticos sustituidos, dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido 2-(4-Yodofenil)-2-oxoacético tiene varias aplicaciones en investigación científica:
Biología: Se investiga por su potencial como sonda bioquímica debido a su capacidad de interactuar con macromoléculas biológicas.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(4-yodofenil)-2-oxoacético implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un electrófilo, reaccionando con sitios nucleofílicos en enzimas y otras proteínas. Esta interacción puede modular la actividad de estas proteínas, lo que lleva a diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 4-yodofenilacético: Estructura similar pero carece del grupo ceto.
4-Yodofenol: Contiene un grupo hidroxilo en lugar de la parte del ácido acético.
Ácido 2-yodofenilacético: Estructura similar pero con el átomo de yodo en una posición diferente.
Unicidad
El ácido 2-(4-Yodofenil)-2-oxoacético es único debido a la presencia tanto del átomo de yodo como del grupo ceto, que confieren reactividad y propiedades funcionales distintas. Esta combinación lo convierte en un intermediario valioso en la síntesis orgánica y un compuesto versátil para diversas aplicaciones .
Propiedades
Número CAS |
79477-88-6 |
|---|---|
Fórmula molecular |
C8H5IO3 |
Peso molecular |
276.03 g/mol |
Nombre IUPAC |
2-(4-iodophenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H5IO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12) |
Clave InChI |
NJOIIFGIRJJRNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B12510719.png)

![2-[3-(3,4-Dihydroxyphenyl)prop-2-enamido]-5-hydroxybenzoic acid](/img/structure/B12510726.png)
phosphanyl}phenyl)-4,5-dihydro-1,3-oxazole](/img/structure/B12510734.png)
![(3S,4R,7S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4,7-triol](/img/structure/B12510745.png)
![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510753.png)
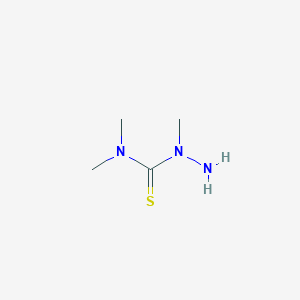

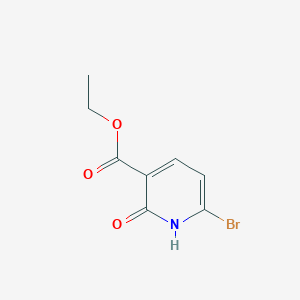
![(R)RuCl[(pcymene)(SEGPHOS)]Cl](/img/structure/B12510792.png)

